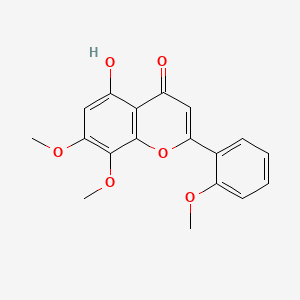
Andrographin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Andrographin is a natural product found in Andrographis echioides, Andrographis affinis, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Effects
Andrographin has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. A study demonstrated that this compound could reduce swelling in animal models of inflammation, suggesting its potential as a treatment for inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated efficacy against a range of pathogens, including bacteria and viruses. In vitro studies have shown that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been evaluated for its antiviral effects against influenza viruses and herpes simplex virus .
Anticancer Potential
This compound's anticancer properties have been the focus of several studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast and liver cancers. For instance, a study reported that this compound could significantly inhibit the proliferation of liver cancer cells by inducing cell cycle arrest .
Hepatoprotective Effects
Research has indicated that this compound may offer protective effects on the liver. It has been shown to ameliorate liver damage induced by toxins and may play a role in managing conditions like hepatitis . A pharmacoinformatics analysis highlighted its potential in targeting hepatocellular carcinoma induced by hepatitis B virus, suggesting further exploration for clinical applications .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies have indicated that this compound is rapidly absorbed and metabolized in the body, with bioavailability influenced by various factors such as formulation and dosage . However, safety concerns have been raised regarding potential nephrotoxicity and reproductive toxicity, necessitating careful evaluation during clinical use .
Case Studies
Propriétés
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-12(20)9-15(22-2)17(23-3)18(16)24-14/h4-9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMNTEFGXPRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317877 |
Source


|
| Record name | Andrographin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-40-8 |
Source


|
| Record name | Andrographin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrographin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














